

# In-Depth Technical Guide: Sulforidazine (PubChem CID: 31765)

Author: BenchChem Technical Support Team. Date: December 2025



An examination of the chemical properties, biological activity, and mechanism of action of the potent dopamine D2 receptor antagonist, Sulforidazine.

For Researchers, Scientists, and Drug Development Professionals.

#### Introduction

This technical guide provides a comprehensive overview of Sulforidazine, a phenothiazine derivative identified in the PubChem database with Compound ID (CID) 31765. While the initial query referenced "SQ-31765," publicly available scientific literature and chemical databases do not recognize this as a standard identifier. The provided PubChem CID corresponds to Sulforidazine, a known metabolite of the antipsychotic drug thioridazine.[1] This document will focus on the available technical data for Sulforidazine, presenting its chemical properties, quantitative biological data, detailed experimental protocols for its characterization, and a visualization of its primary mechanism of action. Sulforidazine is a typical antipsychotic agent that acts as a potent dopamine D2 receptor antagonist.[1][2]

# **Chemical and Physical Properties**

Sulforidazine is a complex organic molecule with the chemical formula C21H26N2O2S2.[3] Its structure consists of a phenothiazine core with a methylsulfonyl group and a piperidine side chain. The key chemical and physical properties are summarized in the table below.



| Property             | Value                                                                      | Source                    |
|----------------------|----------------------------------------------------------------------------|---------------------------|
| PubChem CID          | 31765                                                                      | PubChem                   |
| Molecular Formula    | C21H26N2O2S2                                                               | PubChem[3]                |
| Molecular Weight     | 402.57 g/mol                                                               | PubChem[3]                |
| IUPAC Name           | 10-[2-(1-methylpiperidin-2-<br>yl)ethyl]-2-<br>methylsulfonylphenothiazine | PubChem[3]                |
| CAS Number           | 14759-06-9                                                                 | PubChem[3]                |
| Physical Description | Solid                                                                      | Human Metabolome Database |
| Melting Point        | 121 - 123 °C                                                               | Human Metabolome Database |
| LogP                 | 4.45                                                                       | Human Metabolome Database |

# **Biological Activity**

Sulforidazine's primary pharmacological activity is the antagonism of dopamine D2 receptors, particularly the presynaptic autoreceptors in the striatum. This action leads to an increase in the evoked overflow of dopamine.[1] Notably, Sulforidazine is more potent in this activity than its parent compound, thioridazine.[1]

| Parameter | Value  | Experimental<br>Conditions                                                                                                | Source                         |
|-----------|--------|---------------------------------------------------------------------------------------------------------------------------|--------------------------------|
| IC50      | 6.1 nM | Antagonism of apomorphine (30 nM)-induced inhibition of electrically evoked dopamine release from rabbit striatal slices. | Niedzwiecki et al.,<br>1984[1] |

# **Metabolism**



## Foundational & Exploratory

Check Availability & Pricing

Sulforidazine is a major metabolite of thioridazine and is itself subject to further metabolism. The metabolic profile has been studied in rats, dogs, and humans, with species-specific differences observed.



| Species | Route of<br>Administration | Dose     | Major<br>Metabolites<br>and % of Dose<br>in Urine (24-<br>48h)                                                                                                    | Source              |
|---------|----------------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Rat     | Oral                       | 20 mg/kg | Unchanged Sulforidazine: 2.3 ± 0.4% Sulforidazine sulphoxide: 12.1 ± 1.6% Lactam of sulforidazine ring sulphoxide: 3.2 ± 2.6% Lactam of sulforidazine: 0.1 ± 0.1% | Lin et al., 1992[4] |
| Dog     | Oral                       | 37.5 mg  | Unchanged Sulforidazine: 7.2 ± 1.9% Sulforidazine ring sulphoxide: 13.3 ± 4.4% Lactam of sulforidazine ring sulphoxide: < 0.1%                                    | Lin et al., 1993[3] |
| Human   | Oral                       | 25.0 mg  | Unchanged Sulforidazine: 5.9 ± 0.7% Sulforidazine ring sulphoxide: 13.2 ± 4.6% Lactam of sulforidazine ring sulphoxide: 7.5 ± 2.8%                                | Lin et al., 1993[3] |



## **Experimental Protocols**

# Assessment of Dopamine Autoreceptor Antagonism in Striatal Slices

The following protocol is a detailed methodology for assessing the functional potency of compounds like Sulforidazine as dopamine autoreceptor antagonists, based on the principles described in the literature.[1][5]

#### 1. Tissue Preparation:

- Male rabbits are euthanized, and their brains are rapidly removed and placed in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1, gassed with 95% O2/5% CO2).
- $\bullet\,$  The striata are dissected and sliced into 300  $\mu m$  thick sections using a McIlwain tissue chopper.
- The slices are then incubated in gassed Krebs-Ringer bicarbonate buffer at 37°C for at least 30 minutes to allow for equilibration.

#### 2. Perfusion and Stimulation:

- Individual striatal slices are placed in a perfusion chamber and continuously superfused with the gassed buffer at a rate of 1 ml/min.
- The slices are subjected to electrical field stimulation (e.g., 0.3 Hz, 2 ms duration, square-wave pulses) to evoke dopamine release.

#### 3. Measurement of Dopamine Release:

- The amount of dopamine in the superfusate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection or fast-scan cyclic voltammetry.
- 4. Experimental Procedure for Antagonism Assay:
- The baseline of electrically evoked dopamine release is established.
- A dopamine agonist, such as apomorphine (e.g., 30 nM), is added to the perfusion buffer to inhibit dopamine release via autoreceptor activation.
- Once the inhibitory effect of the agonist is stable, various concentrations of the antagonist (e.g., Sulforidazine) are added to the perfusion buffer containing the agonist.



- The ability of the antagonist to reverse the agonist-induced inhibition of dopamine release is measured.
- The concentration of the antagonist that produces 50% reversal of the agonist's effect is determined as the IC50 value.

# Signaling Pathway Dopamine D2 Receptor Signaling and Antagonism by Sulforidazine

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[6] Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). On presynaptic neurons, activation of D2 autoreceptors inhibits further dopamine release.[1]

Sulforidazine, as a D2 receptor antagonist, binds to these receptors and blocks the binding of dopamine. This prevents the activation of the Gi protein and the subsequent downstream signaling cascade. The result is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and PKA activity. On presynaptic terminals, this blockade of autoreceptors leads to an enhanced release of dopamine.[1]







Click to download full resolution via product page

Caption: Dopamine D2 receptor signaling pathway and its antagonism by Sulforidazine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 3. The metabolism of piperidine-type phenothiazine antipsychotic agents. II. Sulforidazine in dog and human PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of piperidine-type phenothiazine antipsychotic agents. I. Sulforidazine in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic observation of dopamine autoreceptor effects in rat striatal slices PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Sulforidazine (PubChem CID: 31765)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223192#sq-31765-pubchem-entry-and-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com